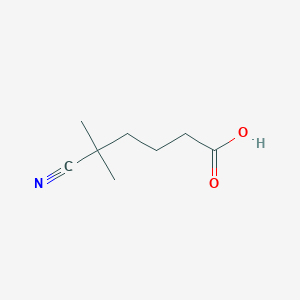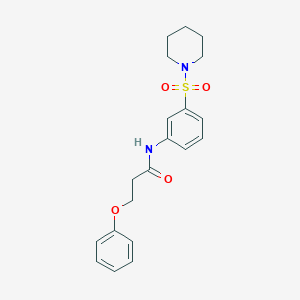
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family, which plays an important role in the immune system. PF-06463922 has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Wirkmechanismus
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide inhibits TYK2, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, including cytokine signaling. By inhibiting TYK2, this compound is able to block the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound was able to reduce the production of pro-inflammatory cytokines, such as IL-23 and IFN-γ. This reduction in cytokine production led to a decrease in inflammation and tissue damage in animal models of autoimmune diseases. This compound was also able to reduce the activation of immune cells, such as T cells and macrophages, which play a key role in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has several advantages for lab experiments. It has a high selectivity for TYK2, which reduces the potential for off-target effects. It also has a good pharmacokinetic profile, which allows for easy dosing and administration in animal models. However, this compound has a relatively low solubility, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide. One potential area of research is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of research is the investigation of the long-term safety and efficacy of this compound in animal models and human clinical trials. Finally, the use of this compound in other autoimmune diseases, such as multiple sclerosis and lupus, could also be explored.
Synthesemethoden
The synthesis of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide involves several steps. First, 3-phenoxybenzoic acid is reacted with thionyl chloride to form 3-phenoxybenzoyl chloride. Then, this intermediate is reacted with N-(3-piperidin-1-ylsulfonyl)aniline to form this compound. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In a mouse model of psoriasis, this compound was able to reduce skin inflammation and hyperproliferation. In a mouse model of rheumatoid arthritis, this compound was able to reduce joint inflammation and bone destruction. In a mouse model of inflammatory bowel disease, this compound was able to reduce intestinal inflammation and improve barrier function.
Eigenschaften
IUPAC Name |
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(12-15-26-18-9-3-1-4-10-18)21-17-8-7-11-19(16-17)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFGXCQMUWERMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
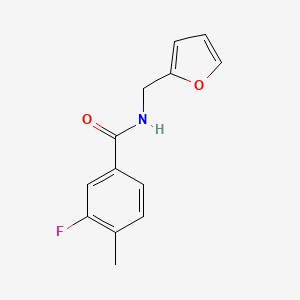

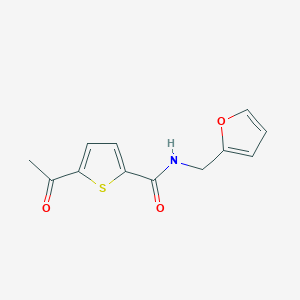
![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
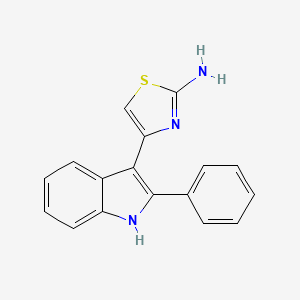
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
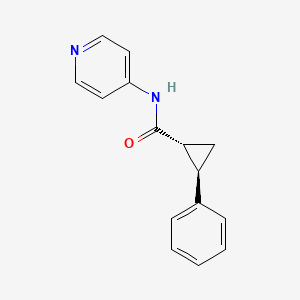
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
